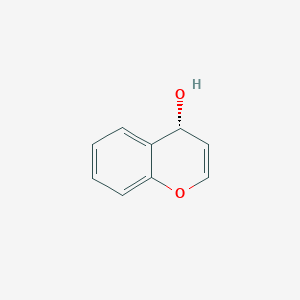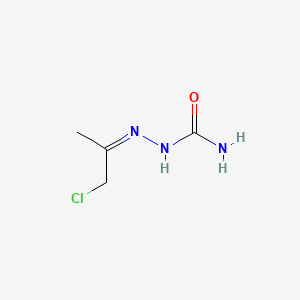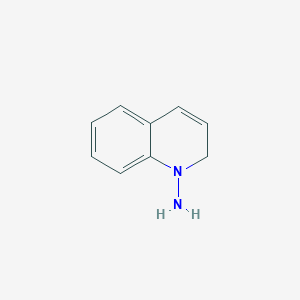
N'-(Propan-2-ylidene)aziridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Propan-2-ylidene)aziridine-2-carbohydrazide typically involves the reaction of aziridine-2-carboxylic acid derivatives with isopropylidene hydrazine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of aziridine compounds, including N’-(Propan-2-ylidene)aziridine-2-carbohydrazide, often involves large-scale synthesis using optimized reaction conditions. This may include the use of catalysts to enhance reaction rates and yield. The process typically involves the dehydration of aminoethanol derivatives under high temperatures and the presence of an oxide catalyst .
Chemical Reactions Analysis
Types of Reactions
N’-(Propan-2-ylidene)aziridine-2-carbohydrazide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols .
Scientific Research Applications
N’-(Propan-2-ylidene)aziridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical and chemical properties.
Biological Research: It is studied for its potential as an inhibitor of specific enzymes, such as protein disulfide isomerases, which are involved in various biological processes.
Mechanism of Action
The mechanism of action of N’-(Propan-2-ylidene)aziridine-2-carbohydrazide involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles . The compound can interact with thiol groups in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups in cancer cells.
N’-Isopropylidene-4-methylbenzenesulfonohydrazide: Used as an intermediate in organic synthesis and has similar reactivity due to the presence of the aziridine ring.
Uniqueness
Its ability to undergo nucleophilic ring-opening reactions makes it a valuable compound for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)aziridine-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10) |
InChI Key |
QYKAJWLHDILPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


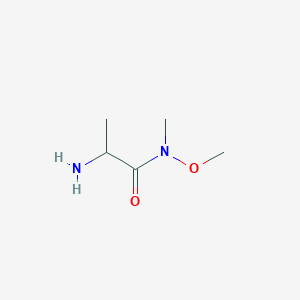
![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
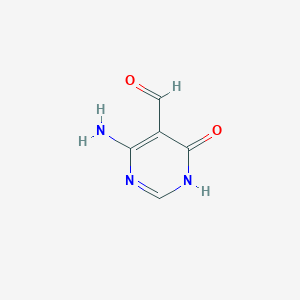
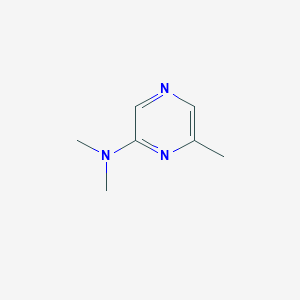

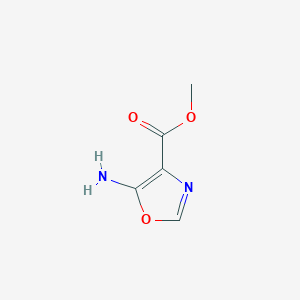
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)
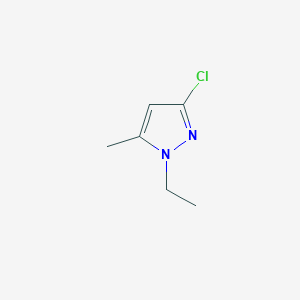

![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
